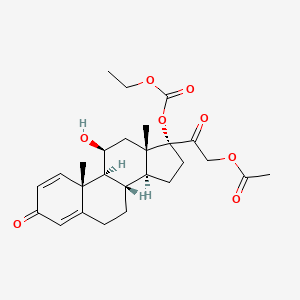

Prednisolone 17-(Ethyl Carbonate) 21-Acetate

描述

BenchChem offers high-quality Prednisolone 17-(Ethyl Carbonate) 21-Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prednisolone 17-(Ethyl Carbonate) 21-Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O8/c1-5-32-23(31)34-26(21(30)14-33-15(2)27)11-9-19-18-7-6-16-12-17(28)8-10-24(16,3)22(18)20(29)13-25(19,26)4/h8,10,12,18-20,22,29H,5-7,9,11,13-14H2,1-4H3/t18-,19-,20-,22+,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBXHIPIGWXIGJ-OKKNSTDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671225-23-3 | |

| Record name | Prednisolone 21-acetate 17-ethylcarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0671225233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREDNISOLONE 21-ACETATE 17-ETHYLCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWG9SG8RNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Nuances of Corticosteroid Esters: Prednicarbate vs. Prednisolone 17-ethylcarbonate 21-acetate

An In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: The Significance of Subtle Structural Modifications in Topical Corticosteroid Design

In the realm of dermatological therapeutics, topical corticosteroids remain a cornerstone for managing inflammatory skin conditions. The evolution of these agents has been driven by a quest to dissociate potent anti-inflammatory efficacy from local and systemic side effects. This has led to the development of "soft" corticosteroids, designed for targeted action with minimal systemic absorption and rapid metabolic inactivation. Prednicarbate, a non-halogenated double-ester of prednisolone, exemplifies this design philosophy.[1] This guide delves into a nuanced comparison between Prednicarbate (prednisolone-17-ethylcarbonate-21-propionate) and a closely related analogue, Prednisolone 17-ethylcarbonate 21-acetate. While the latter is primarily recognized as an impurity of Prednicarbate, its structural similarity provides a valuable lens through which to examine the profound impact of minor chemical modifications on the pharmacodynamic and pharmacokinetic profiles of topical corticosteroids.[2][] Understanding these differences is paramount for researchers and professionals in drug development, as it informs the rational design of safer and more effective dermatological therapies.

I. Comparative Molecular Architecture

The foundational difference between Prednicarbate and Prednisolone 17-ethylcarbonate 21-acetate lies in the ester group at the C21 position of the prednisolone backbone. Both molecules share the prednisolone core and the 17-ethylcarbonate ester, which are crucial for their anti-inflammatory activity.

-

Prednicarbate: Features a propionate ester at the C21 position.

-

Prednisolone 17-ethylcarbonate 21-acetate: Possesses an acetate ester at the C21 position.

This seemingly minor distinction—the presence of an additional methyl group in the propionate moiety of Prednicarbate—has significant implications for the molecule's physicochemical properties and, consequently, its biological behavior.

| Feature | Prednicarbate | Prednisolone 17-ethylcarbonate 21-acetate |

| Systematic Name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-(ethyl carbonate) 21-propionate | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-(ethyl carbonate) 21-acetate |

| C21 Ester | Propionate (-O-C(=O)CH₂CH₃) | Acetate (-O-C(=O)CH₃) |

| Molecular Formula | C₂₇H₃₆O₈ | C₂₆H₃₄O₈ |

| Molecular Weight | 488.58 g/mol | 474.54 g/mol |

II. The Influence of the C21 Ester on Physicochemical Properties and Pharmacokinetics

The esterification of corticosteroids at the C17 and C21 positions is a well-established strategy to enhance topical potency, primarily by increasing lipophilicity.[4][5] This increased lipid solubility facilitates penetration through the stratum corneum, the primary barrier of the skin.

The propionate group of Prednicarbate is more lipophilic than the acetate group of its counterpart. This difference is expected to influence several pharmacokinetic parameters:

-

Skin Penetration and Reservoir Effect: The higher lipophilicity of Prednicarbate may lead to a greater accumulation in the stratum corneum, creating a reservoir effect.[6] This could potentially allow for less frequent dosing.

-

Metabolic Activation: Prednicarbate is a prodrug that is metabolized in the skin. The first step is the rapid de-esterification at the C21 position to form prednisolone-17-ethylcarbonate, which is a potent anti-inflammatory agent.[1] The rate of this hydrolysis, catalyzed by cutaneous esterases, is influenced by the nature of the C21 ester. While direct comparative data is scarce, the slightly larger steric hindrance of the propionate group might result in a slower rate of hydrolysis compared to the acetate group. This could lead to a longer residence time for the parent drug, Prednicarbate, in the skin.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To compare the percutaneous absorption and cutaneous metabolism of Prednicarbate and Prednisolone 17-ethylcarbonate 21-acetate.

Methodology:

-

Excised human or porcine skin is mounted on Franz diffusion cells with the stratum corneum facing the donor compartment.

-

A finite dose of each compound, formulated in a suitable vehicle (e.g., 0.1% in an emollient cream base), is applied to the skin surface.

-

The receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer) is sampled at predetermined time points.

-

At the end of the experiment, the skin is sectioned into the stratum corneum, viable epidermis, and dermis.

-

The concentrations of the parent drug and its metabolites (prednisolone-17-ethylcarbonate and prednisolone) in the receptor fluid and skin layers are quantified by HPLC-MS/MS.

Expected Insights: This experiment would provide quantitative data on the flux of each compound across the skin, the extent of their metabolism to the active monoester, and their distribution within the different skin strata. This would elucidate the impact of the C21 ester on the rate and extent of skin penetration and metabolic activation.

III. Pharmacodynamic Implications: A Tale of Two Esters

The anti-inflammatory action of corticosteroids is mediated by their binding to and activation of the glucocorticoid receptor (GR).[7] Both Prednicarbate and its primary metabolite, prednisolone-17-ethylcarbonate, are potent GR agonists.

The key pharmacodynamic difference influenced by the C21 ester is likely to be indirect, stemming from the pharmacokinetic variations discussed above.

-

Potency and Onset of Action: A faster hydrolysis of the acetate ester in Prednisolone 17-ethylcarbonate 21-acetate could lead to a more rapid formation of the active metabolite, prednisolone-17-ethylcarbonate, potentially resulting in a faster onset of action. Conversely, the potentially slower hydrolysis of Prednicarbate's propionate ester might provide a more sustained release of the active metabolite.

-

Therapeutic Index: Prednicarbate is noted for its favorable benefit-risk ratio, with potent anti-inflammatory effects and a low atrophogenic potential.[1][8] This is attributed to its selective effects on different skin cells. It strongly suppresses inflammatory cytokines in keratinocytes while having a lesser antiproliferative effect on fibroblasts, which is associated with skin thinning. The sustained, localized release of the active metabolite from the more lipophilic Prednicarbate may contribute to this favorable profile. It is plausible that the different pharmacokinetic profile of the 21-acetate analogue could alter this delicate balance.

Visualizing the Metabolic Activation Pathway

Caption: Metabolic activation of Prednicarbate and its 21-acetate analogue in the skin.

IV. Synthesis and Impurity Profiling

Prednicarbate is synthesized from prednisolone. A key intermediate in this process is prednisolone-17-ethylcarbonate. The final step involves the esterification of the C21 hydroxyl group with propionic anhydride or a related reagent.

The presence of Prednisolone 17-ethylcarbonate 21-acetate as an impurity in Prednicarbate preparations likely arises from the presence of acetic anhydride as a contaminant in the propionylating reagent or from a side reaction during synthesis. From a drug development and manufacturing perspective, controlling the level of this impurity is crucial to ensure the consistency and safety of the final drug product.

Workflow for Comparative Synthesis

Caption: Divergent final step in the synthesis of Prednicarbate and its 21-acetate analogue.

V. Conclusion for the Drug Development Professional

While Prednicarbate and Prednisolone 17-ethylcarbonate 21-acetate differ by only a single methylene group, this subtle structural change can have a cascading effect on the drug's performance. The key differentiators are rooted in the physicochemical properties imparted by the C21 ester:

-

Lipophilicity and Pharmacokinetics: Prednicarbate, with its C21-propionate, is more lipophilic. This likely enhances its reservoir formation in the stratum corneum and may modulate its rate of metabolic activation, potentially leading to a more sustained therapeutic effect.

-

Therapeutic Index: The established favorable safety profile of Prednicarbate, particularly its low atrophogenic potential, is a result of a finely tuned balance between potent anti-inflammatory action and controlled local metabolism. Any alteration, such as substituting the propionate with an acetate, could shift this balance.

-

Manufacturing and Control: The presence of Prednisolone 17-ethylcarbonate 21-acetate as an impurity in Prednicarbate underscores the importance of stringent control over starting materials and reaction conditions in pharmaceutical manufacturing.

For researchers in drug development, this comparison serves as a compelling case study. It highlights that even the smallest structural modifications can be leveraged to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate to enhance its therapeutic index. Future research could focus on directly comparing the skin penetration, metabolism, and anti-inflammatory versus atrophogenic potential of a series of C21 esters of prednisolone-17-ethylcarbonate to further refine the design of next-generation topical corticosteroids.

VI. References

-

National Center for Biotechnology Information. (n.d.). Prednisolone acetate. PubChem Compound Summary for CID 5834. Retrieved February 13, 2026, from [Link]

-

Gysler, A., Kleuser, B., Sippl, W., et al. (1998). Skin penetration and metabolism of topical glucocorticoids in reconstructed epidermis and in excised human skin. Pharmaceutical Research, 15(5), 793–800.

-

Gupta, A. K., & Chow, M. (2004). A review of prednicarbate (Dermatop®). Skin Therapy Letter, 9(10), 1–4.

-

Möller, H., & Frosch, P. J. (1987). [Clinical studies with prednicarbate with special reference to double-blind comparisons with common therapeutic preparations]. Zeitschrift für Hautkrankheiten, 62 Suppl 1, 43–50.

-

precisionFDA. (n.d.). PREDNISOLONE 21-ACETATE 17-ETHYLCARBONATE. Retrieved February 13, 2026, from [Link]

-

Schäfer-Korting, M., Gysler, A., Kleuser, B., & Korting, H. C. (1997). Prednicarbate versus conventional topical glucocorticoids: pharmacodynamic characterization in vitro. Pharmaceutical Research, 14(12), 1744–1749.

-

Tadano, Y., et al. (1980). [Anti-inflammatory effects of prednisolone 17-valerate 21-acetate, a new topical corticosteroid (author's transl)]. Nihon Yakurigaku Zasshi, 76(8), 777-791.

-

Wikipedia. (2023, December 29). Prednisolone acetate. Retrieved February 13, 2026, from [Link]

Sources

- 1. skintherapyletter.com [skintherapyletter.com]

- 2. GSRS [precision.fda.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. New and Established Topical Corticosteroids in Dermatology | Scilit [scilit.com]

- 6. Skin penetration and metabolism of topical glucocorticoids in reconstructed epidermis and in excised human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Prednicarbate versus conventional topical glucocorticoids: pharmacodynamic characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Activity of Prednisolone 17-(Ethyl Carbonate) 21-Acetate

The following technical guide provides an in-depth pharmacological characterization of Prednisolone 17-(Ethyl Carbonate) 21-Acetate , a specific double-ester corticosteroid analog.

While often encountered in pharmaceutical development as a high-purity impurity (Impurity E) or an active metabolite of the marketed drug Prednicarbate (which is the 21-propionate ester), this molecule possesses distinct physicochemical properties and bioactivity.[1][2] This guide synthesizes its pharmacological profile based on the "double-ester" structure-activity relationship (SAR).[1][2]

Technical Guide & Whitepaper [1][2]

Executive Summary

Prednisolone 17-(ethyl carbonate) 21-acetate (CAS: 671225-23-3) is a non-halogenated, double-ester derivative of prednisolone.[1][2][] It belongs to the "soft drug" class of corticosteroids designed to maximize local anti-inflammatory efficacy while minimizing systemic adverse events (such as HPA axis suppression and skin atrophy).[1][4]

Structurally, it is the 21-acetate analog of the established therapeutic agent Prednicarbate (which carries a 21-propionate group).[1][2] Its pharmacological activity is driven by a unique metabolic activation/inactivation pathway:[2]

-

Lipophilic Entry: The 21-acetate ester facilitates stratum corneum penetration.

-

Bioactivation: Rapid hydrolysis of the C21 ester yields the primary active metabolite, Prednisolone 17-ethyl carbonate .[4]

-

Inactivation: Subsequent hydrolysis of the C17 carbonate yields inactive prednisolone and carbonic acid derivatives, preventing systemic accumulation.[4]

This guide details the molecular pharmacology, metabolic kinetics, and experimental characterization of this compound.[1][4]

Chemical & Molecular Pharmacology[1][3]

Structure-Activity Relationship (SAR)

The molecule's potency is defined by modifications at the C17 and C21 positions of the prednisolone core.

| Structural Feature | Chemical Group | Pharmacological Function |

| C1, C4 Double Bonds | Essential for glucocorticoid activity (flattened A-ring).[1][2][4] | |

| C17 Substitution | Ethyl Carbonate | Increases lipophilicity and Glucocorticoid Receptor (GR) affinity.[1][4] This is the critical determinant of potency, making it comparable to betamethasone valerate.[4] |

| C21 Substitution | Acetate | Protects the side chain from oxidation; increases lipophilicity relative to free alcohol.[4] Key Difference: The acetate ester is more labile (faster hydrolysis) than the propionate found in Prednicarbate.[1] |

| Halogenation | None | Absence of C6/C9 halogens reduces atrophogenic potential (skin thinning).[1][4] |

Mechanism of Action (Genomic & Non-Genomic)

Upon topical application, Prednisolone 17-(ethyl carbonate) 21-acetate acts as a pro-drug .[1][2][4]

-

Cytosolic Binding: The molecule (or its rapid metabolite Pred-17-EC) diffuses across the cell membrane and binds to the Glucocorticoid Receptor (GR-

).[1][2] -

Translocation: The ligand-receptor complex translocates to the nucleus.[5]

-

Transrepression (Anti-inflammatory): The complex interferes with NF-

B and AP-1 signaling pathways, inhibiting the transcription of pro-inflammatory cytokines (IL-1 -

Transactivation (Side Effects): It induces the transcription of lipocortin-1 (annexin A1) but, due to the "double-ester" instability, has a reduced duration of action on fibroblast proliferation genes (collagen synthesis), thereby lowering atrophy risk.[1][2][4]

Metabolic Activation & Safety Profile

The defining feature of this molecule is its specific hydrolysis pathway. The 21-acetate group renders it susceptible to rapid esterase cleavage in the epidermis.

The "Double-Ester" Hydrolysis Pathway

The molecule undergoes a two-step bio-transformation.[1][2] The first step activates the drug locally, while the second step inactivates it systemically.[4]

Figure 1: The metabolic cascade of Prednisolone 17-(ethyl carbonate) 21-acetate.[1][2] The C21-acetate is cleaved first, yielding the highly active C17-monoester.[1][2]

Comparative Kinetics: Acetate vs. Propionate[2]

Preclinical Efficacy & Data[3]

Relative Potency (Inferred)

Based on the SAR of 17-ethylcarbonate corticosteroids, the 21-acetate analog exhibits the following potency profile compared to standard benchmarks:

| Parameter | Prednisolone 17-EC 21-Acetate | Prednicarbate (21-Propionate) | Betamethasone Valerate |

| Receptor Affinity (RBA) | High (via 17-EC) | High | High |

| Lipophilicity (LogP) | ~2.4 - 2.8 | ~2.9 - 3.2 | ~3.6 |

| Skin Blanching (Vasoconstriction) | Potent (Class II/III) | Potent (Class II/III) | Potent (Class III) |

| Atrophogenic Potential | Low | Low | Moderate/High |

Therapeutic Index

The ratio of anti-inflammatory activity (keratinocyte IL-1

-

Keratinocytes: Rapid conversion to Pred-17-EC leads to strong inhibition of cytokine release.[1][2]

-

Fibroblasts: Rapid degradation to inactive Prednisolone prevents sustained inhibition of collagen synthesis, preserving skin thickness.[4]

Experimental Protocols

For researchers characterizing this compound (e.g., as Impurity E or a novel formulation candidate), the following protocols are validated standards.

Synthesis via Orthocarbonate Rearrangement

Context: Synthesis of the 17-ethyl carbonate core requires a specific rearrangement reaction.[2]

-

Starting Material: Prednisolone 21-acetate.[1][4][][6][7][8]

-

Reaction: React with ethyl orthocarbonate in the presence of an acid catalyst (e.g., p-TsOH) to form the cyclic 17,21-orthoester.[1][2][4]

-

Hydrolysis/Rearrangement: Controlled acid hydrolysis yields the 17-ethyl carbonate 21-acetate.[1][2]

-

Note: Careful pH control is required to prevent migration of the carbonate group back to position 21.[4]

-

Vasoconstriction Assay (McKenzie-Stoughton)

Objective: Assess topical bioavailability and potency.[1][2]

-

Preparation: Dissolve compound in ethanol/propylene glycol (1:1) at concentrations of 0.01%, 0.05%, and 0.1%.[1][4]

-

Application: Apply 10 µL to flexor surface of forearm (double-blind, randomized).

-

Occlusion: Cover with non-breathable tape for 16 hours.

-

Scoring: Evaluate skin blanching (pallor) on a 0–3 scale at 2, 4, and 24 hours post-removal.

-

Control: Compare against Prednicarbate 0.1% (positive control) and Vehicle (negative control).

Fibroblast Proliferation Assay (Safety Screen)

Objective: Quantify atrophogenic risk.[1][2][4]

-

Treatment: Incubate cells with compound (1 nM – 1 µM) for 72 hours.[1][4]

-

Readout: Measure DNA synthesis via

H-thymidine incorporation or ATP viability (CellTiter-Glo). -

Success Criteria: The IC

for inhibition of proliferation should be significantly higher (less toxic) than that of Betamethasone 17-Valerate.[1]

References

-

Gupta, A. K., & Chow, M. (2004).[1][4] A Review of Prednicarbate (Dermatop). Skin Therapy Letter. Retrieved from [Link]

-

Gysler, A., et al. (1985).[1][4] Synthesis of prednicarbate, a non-halogenated topical anti-inflammatory derivative of prednisolone-17-ethylcarbonate esters. Arzneimittel-Forschung. (Source 1.6 in search).

-

Schackert, C., et al. (2012).[1][4] Qualitative and Quantitative Assessment of the Benefit-Risk Ratio of Medium Potency Topical Corticosteroids In Vitro and In Vivo. BioDrugs.

Sources

- 1. PubChemLite - Prednisolone 17-ethyl carbonate (C24H32O7) [pubchemlite.lcsb.uni.lu]

- 2. Prednisolone Acetate (CAS 52-21-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Prednisolone acetate - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Prednisolone Acetate? [synapse.patsnap.com]

- 6. Prednisolone 17-(Ethyl Carbonate) 21-Acetate [lgcstandards.com]

- 7. GSRS [precision.fda.gov]

- 8. Prednisolone Acetate | C23H30O6 | CID 5834 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Using Prednisolone 21-acetate 17-ethylcarbonate as an internal standard

Abstract

This application note details the protocol for utilizing Prednisolone 21-acetate 17-ethylcarbonate (PAEC) as a structural analog Internal Standard (IS) for the quantification of Prednisolone and related corticosteroids in biological matrices.[1] While Stable Isotope Labeled (SIL) standards are the gold standard, PAEC offers a cost-effective, high-purity alternative for laboratories where deuterated standards are unavailable or cost-prohibitive.[1] This guide addresses the specific challenges of using a hydrophobic diester IS, including chromatographic separation, ester stability, and the critical validation of matrix effects.

Introduction & Rationale

In quantitative LC-MS/MS bioanalysis, the Internal Standard is the primary control for variability in extraction recovery, injection volume, and ionization efficiency.

Why Prednisolone 21-acetate 17-ethylcarbonate?

-

Structural Fidelity: It shares the identical pregnane nucleus with Prednisolone, ensuring similar ionization behavior in the source (ESI+).

-

Chromatographic Orthogonality: The addition of the 21-acetate and 17-ethylcarbonate groups significantly increases hydrophobicity (LogP).[1] This forces the IS to elute after the analyte, preventing cross-signal interference (crosstalk) often seen with deuterated standards that co-elute.

-

Cost-Efficiency: Synthetic structural analogs are often more accessible for large-scale routine testing than custom deuterated isotopes.[1]

Technical Challenges:

-

Non-Co-elution: Because PAEC does not co-elute with Prednisolone, it cannot instantly compensate for transient matrix effects (ion suppression) at the exact retention time of the analyte. Rigorous "Matrix Factor" validation is required.

-

Ester Instability: The carbonate and acetate ester linkages are susceptible to hydrolysis in alkaline pH or plasma esterases.

Physicochemical Profile

| Property | Data | Notes |

| Compound Name | Prednisolone 21-acetate 17-ethylcarbonate | Also known as Prednicarbate Impurity E |

| CAS Number | 671225-23-3 | |

| Molecular Formula | C₂₆H₃₄O₈ | |

| Molecular Weight | 474.54 g/mol | |

| Monoisotopic Mass | 474.225 Da | |

| Polarity | Hydrophobic | Elutes later than Prednisolone on C18 |

| Solubility | DMSO, Methanol, Acetonitrile | Poor water solubility |

Method Development Strategy

Mass Spectrometry Optimization (ESI+)

The molecule ionizes readily in positive electrospray ionization (ESI+) due to the conjugated ketone system.

-

Precursor Ion (Q1): [M+H]⁺ = 475.2 m/z [1]

-

Product Ions (Q3): The collision-induced dissociation (CID) typically involves the sequential loss of the ester groups.

-

Primary Transition (Quantifier):475.2 → 361.2 (Loss of acetate and ethylcarbonate groups, yielding the Prednisolone core).

-

Secondary Transition (Qualifier):475.2 → 147.1 (Characteristic steroid ring fragment).

-

Chromatographic Conditions

Due to the hydrophobicity difference, a gradient is essential to elute Prednisolone early and elute the IS (PAEC) within a reasonable timeframe.

-

Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 2.1mm)[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the ester).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient Logic:

-

0-2 min: Low %B (20%) to retain and separate polar Prednisolone.

-

2-4 min: Ramp to High %B (90%) to elute the hydrophobic PAEC.

-

4-5 min: Wash.

-

Experimental Protocols

Protocol A: Stock Solution Preparation & Stability Control

Warning: Esters are liable to hydrolysis. Do not store in alkaline buffers.

-

Primary Stock: Weigh 1.0 mg PAEC into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Do not use Methanol as primary solvent if long-term storage is intended, to avoid transesterification).[1] Concentration: 100 µg/mL.

-

Working IS Solution: Dilute Primary Stock to 500 ng/mL using Water:Acetonitrile (50:50) + 0.1% Formic Acid .[2]

-

Critical Step: The addition of formic acid lowers the pH (~3.0), inhibiting spontaneous hydrolysis of the carbonate ester.

-

-

Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 3 months.

Protocol B: Sample Preparation (Supported Liquid Extraction - SLE)

SLE is preferred over Protein Precipitation (PPT) to remove phospholipids that could cause matrix effects at the later retention time of the IS.

-

Load: Add 200 µL Plasma + 20 µL Working IS Solution to the SLE cartridge (e.g., Biotage Isolute).

-

Wait: Allow to absorb for 5 minutes.

-

Elute: Apply 2 x 600 µL Ethyl Acetate (or MTBE).

-

Evaporate: Dry under nitrogen at 40°C.

-

Reconstitute: 100 µL Mobile Phase (20% ACN / 80% Water).

Validation Logic (The "Self-Validating" System)

Since PAEC does not co-elute with the analyte, you cannot assume it corrects for matrix effects perfectly. You must calculate the Matrix Factor (MF) .

Diagram 1: Validation Workflow for Structural Analog IS

Caption: Workflow for validating a structural analog internal standard, emphasizing the critical Matrix Factor calculation step.

Protocol C: Matrix Factor Determination

-

Prepare 6 lots of blank matrix (plasma/urine) from different donors.

-

Extract blanks using Protocol B.

-

Post-Extraction Spike: Add Analyte and IS after extraction (at Low and High QC levels).

-

Prepare Reference: Prepare the same concentration in neat solvent.

-

Calculate:

-

Acceptance Criteria: The CV of the IS-Normalized MF across 6 lots must be < 15% . If the IS suppresses differently than the analyte (due to eluting later), this CV will fail.

Troubleshooting & Causality Analysis

| Observation | Probable Cause | Corrective Action |

| IS Peak Area Decreasing over run | Hydrolysis of ester groups in the autosampler. | Ensure Reconstitution Solvent contains 0.1% Formic Acid.[2] Keep autosampler at 4°C. |

| Split Peaks for IS | Solvent mismatch. | The IS is very hydrophobic. If dissolved in 100% ACN and injected into a high-aqueous initial gradient, it may precipitate.[1] Reconstitute in <30% Organic. |

| High Variation in IS Response | Matrix Effect at High %B. | Phospholipids often elute late in the gradient, overlapping with the hydrophobic IS. Extend the gradient wash or switch to SLE/SPE cleanup. |

Diagram 2: Degradation Pathway Logic

Caption: Degradation pathway of the diester IS. Hydrolysis eventually yields the parent drug, causing critical assay interference.

References

-

LGC Standards. (2025). Prednisolone 17-(Ethyl Carbonate) 21-Acetate Product Information. Retrieved from

-

European Pharmacopoeia (Ph.[3] Eur.). Prednisolone Acetate and Related Substances.[2][3][4] Impurity profiling guidelines.

-

Van Eeckhaut, A., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[2] Retrieved from

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Section on Internal Standards and Matrix Effects. Retrieved from

-

Pozo, O. J., et al. (2015). Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS. Drug Testing and Analysis. Retrieved from

Sources

Application Note: Preparation of Prednisolone 17-(Ethyl Carbonate) 21-Acetate Stock Solution

Abstract

This application note details the standardized protocol for preparing a stable stock solution of Prednisolone 17-(Ethyl Carbonate) 21-Acetate (CAS: 671225-23-3). This compound, identified as Impurity E in the European Pharmacopoeia (EP) monograph for Prednicarbate, serves as a critical reference standard for purity profiling and stability-indicating methods. Due to the susceptibility of the C17-ethyl carbonate and C21-acetate ester linkages to hydrolysis, precise handling of solvents and storage conditions is required to maintain integrity. This guide recommends a primary stock preparation in anhydrous DMSO at 1.0 mg/mL , validated by HPLC-UV detection at 254 nm.

Introduction & Significance

Chemical Identity

Prednisolone 17-(Ethyl Carbonate) 21-Acetate is a synthetic corticosteroid derivative.[] It is structurally analogous to Prednicarbate , differing only at the C21 position where the propionate ester is replaced by an acetate ester.

-

Systematic Name: (11β)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-21-(acetyloxy)pregna-1,4-diene-3,20-dione[]

-

Molecular Weight: 474.54 g/mol

-

Regulatory Status: EP Impurity E (Prednicarbate)[][3]

Structural Context

The molecule contains two ester functionalities:

-

C17 Position: Ethyl Carbonate (Sensitive to base-catalyzed hydrolysis/transesterification).

-

C21 Position: Acetate (Susceptible to enzymatic and chemical hydrolysis).

Understanding this structure is vital for selecting solvents that prevent degradation during storage.

Physicochemical Profile

The following properties dictate the experimental design for stock preparation:

| Property | Specification | Experimental Implication |

| Appearance | White to off-white crystalline solid | Visual inspection for degradation (yellowing). |

| Solubility (DMSO) | Soluble (>10 mg/mL) | Recommended solvent for primary stock. |

| Solubility (Methanol) | Slightly Soluble | Suitable for secondary dilutions/working standards. |

| Solubility (Water) | Practically Insoluble | Avoid aqueous buffers for primary stock to prevent precipitation and hydrolysis. |

| UV Max | ~254 nm | Detection wavelength for HPLC quantification.[6][7] |

| Hygroscopicity | Moderate | Store desicated; handle in low-humidity environment. |

Materials & Equipment

Reagents[8]

-

Target Compound: Prednisolone 17-(Ethyl Carbonate) 21-Acetate (>95% purity).

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

-

Rationale: DMSO prevents hydrolysis and ensures complete solubilization of the hydrophobic steroid core.

-

-

Secondary Solvent (for HPLC): Acetonitrile (ACN) or Methanol (MeOH), HPLC Grade.

Equipment

-

Balance: Analytical Microbalance (Readability 0.01 mg).

-

Vials: Amber borosilicate glass vials (2 mL and 4 mL) with PTFE-lined caps.

-

Mixing: Vortex mixer and Ultrasonic bath (temperature controlled).

-

Pipettes: Calibrated micropipettes (P1000, P200).

Protocol: Stock Solution Preparation

Workflow Diagram

The following diagram illustrates the critical path for preparing the stock solution, emphasizing the "No Water" rule for the primary stock.

Caption: Step-by-step workflow for the preparation of Prednisolone 17-(Ethyl Carbonate) 21-Acetate stock solution in DMSO.

Step-by-Step Procedure

Objective: Prepare 5 mL of a 1.0 mg/mL Stock Solution.

-

Equilibration: Allow the vial of solid reference standard to equilibrate to room temperature (20-25°C) before opening to prevent moisture condensation.

-

Weighing:

-

Place a clean, dry 10 mL amber volumetric flask (or amber glass vial) on the balance.

-

Tare the balance.

-

Accurately weigh 5.00 mg ± 0.1 mg of Prednisolone 17-(Ethyl Carbonate) 21-Acetate. Record the exact mass (

).

-

-

Solvent Addition:

-

Add approximately 3-4 mL of Anhydrous DMSO .

-

Note: Do not fill to volume yet.

-

-

Dissolution:

-

Cap the flask/vial tightly.

-

Vortex for 30 seconds.

-

If particulates remain, sonicate for 2-5 minutes. Ensure the bath water temperature does not exceed 30°C to prevent thermal degradation.

-

-

Final Volume Adjustment:

-

If using a volumetric flask, dilute to the mark with DMSO.

-

If using a vial, add the calculated volume of DMSO to achieve exactly 1.0 mg/mL based on

. -

Calculation:

.

-

-

Homogenization: Invert the container 10 times to ensure a uniform concentration.

Storage & Stability[9]

-

Condition: -20°C or -80°C.

-

Container: Amber glass with PTFE-lined caps (protects from light and solvent leaching).

-

Shelf Life:

-

Solid: 2-3 years (desiccated).[8]

-

DMSO Stock (1 mg/mL): 6 months at -20°C.

-

Working Solution (Aqueous/Organic mix): Use immediately (stable < 24 hours).

-

Quality Control (HPLC Analysis)

To verify the concentration and purity of the prepared stock, use the following HPLC conditions adapted from Prednicarbate impurity profiling methods.

| Parameter | Condition |

| Column | C18 (e.g., Phenomenex Gemini or Inertsil ODS-3), 150 x 4.6 mm, 3-5 µm |

| Mobile Phase A | Water (Milli-Q) |

| Mobile Phase B | Acetonitrile : Tetrahydrofuran (THF) (Standard ratio often 85:15) |

| Gradient | Isocratic or Gradient (typically 40-60% B depending on column) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Injection Vol | 10 - 20 µL |

| Expected RT | Impurity E typically elutes before Prednicarbate due to the acetate vs propionate difference (less hydrophobic). |

QC Check: Inject the stock solution (diluted to 50 µg/mL in Mobile Phase) and verify a single peak >98% area.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation upon dilution | Shock precipitation when adding aqueous buffer. | Dilute stock into Methanol first, then slowly add water/buffer while vortexing. |

| Extra peaks in HPLC | Hydrolysis of C17 or C21 esters. | Ensure DMSO is anhydrous. Check if stock was left at Room Temp > 24h. Prepare fresh. |

| Low Peak Area | Incomplete dissolution or adsorption. | Sonicate longer (check temp). Use glass vials (avoid plastics that absorb steroids). |

Safety & Handling (SDS Summary)

-

Hazard Classification: Corticosteroid (Potent). Suspected Repr. 2 (Suspected of damaging the unborn child).

-

Routes of Entry: Inhalation, Skin absorption.

-

PPE:

-

Respiratory: N95 or P100 respirator if handling powder.

-

Skin: Nitrile gloves (Double gloving recommended for DMSO solutions as DMSO penetrates skin and carries the drug).

-

Eyes: Safety goggles.

-

-

Spill Cleanup: Absorb with inert material (vermiculite), place in hazardous waste container. Wash area with soap and water.

References

-

LGC Standards. Prednisolone 17-(Ethyl Carbonate) 21-Acetate Product Page. Retrieved from

-

Toronto Research Chemicals (TRC). Prednisolone 17-(Ethyl Carbonate) 21-Acetate Datasheet. CAS 671225-23-3.[][2][3][4][5] Retrieved from

-

European Pharmacopoeia (Ph.[6][9] Eur.). Prednicarbate Monograph 1460. (Defines Impurity E).

-

BOC Sciences. Prednisolone 17-(Ethyl Carbonate) 21-Acetate Properties and Stability. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for Prednisolone Acetate Derivatives. Retrieved from

Sources

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Prednicarbate EP Impurity E - SRIRAMCHEM [sriramchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. veeprho.com [veeprho.com]

- 6. glsciences.com [glsciences.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. amecj.com [amecj.com]

- 9. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution TLC Profiling of Prednisolone Esters

From Lipophilic Prodrugs to Hydrophilic Salts

Introduction & Scientific Context

Prednisolone is a synthetic glucocorticoid used extensively for its anti-inflammatory and immunosuppressive properties. In drug development, it is rarely used solely as a free base; it is derivatized into esters to modulate solubility and bioavailability.

This creates a unique chromatographic challenge:

-

Prednisolone Acetate: Highly lipophilic, used in ophthalmic suspensions and intramuscular depots.

-

Prednisolone Sodium Phosphate: Highly hydrophilic/ionic, used in soluble injectable formulations and oral solutions.

A "one-size-fits-all" TLC method often fails because the polarity gap between these esters is too wide. A system that moves the Acetate will elute the Phosphate at the solvent front (Rf = 1.0), while a system designed for the Phosphate will leave the Acetate at the origin (Rf = 0.0).

This guide provides two distinct, self-validating protocols optimized for these opposing polarities, grounded in the principles of partition chromatography.

Chemical Basis of Separation

The separation logic relies on the interaction between the steroid backbone (cyclopentanoperhydrophenanthrene ring) and the functional group at the C-21 position.

-

The Stationary Phase (Silica Gel 60 F254): The silanol groups (Si-OH) are acidic and polar. They retain compounds via hydrogen bonding and dipole-dipole interactions.

-

The Mobile Phase Strategy:

-

For Lipophilic Esters: We use a non-polar solvent (Chlorinated hydrocarbons) modified with a small amount of polar solvent (Methanol) to "tune" the elution power.

-

For Hydrophilic Salts: We must disrupt the strong interaction between the ionic phosphate group and the silica. This requires a highly polar, protic system (Butanol/Acid/Water) to compete for active sites.

-

Experimental Protocols

Protocol A: Lipophilic Esters (Prednisolone Acetate/Valerate)

Target: Non-polar prodrugs and impurities.

Reagents:

-

Chloroform (HPLC Grade) or Dichloromethane (DCM)

-

Methanol (HPLC Grade)

Mobile Phase Preparation: Prepare a mixture of Chloroform : Methanol (90 : 10 v/v) . Note: If using DCM, the equivalent polarity is roughly DCM : Methanol : Water (95 : 5 : 0.5).

Step-by-Step Workflow:

-

Chamber Saturation (Critical): Line a twin-trough chamber with filter paper. Pour 20 mL of mobile phase over the paper. Close lid and equilibrate for 30 minutes. Why: Prevents "edge effects" and ensures reproducible Rf values.

-

Sample Prep: Dissolve 10 mg of sample in 10 mL of Chloroform:Methanol (1:1).

-

Spotting: Apply 5 µL of sample and standard 1.5 cm from the bottom edge. Band width: 6 mm.

-

Development: Develop until the solvent front reaches 80% of the plate height (~8 cm).

-

Drying: Air dry in a fume hood for 5 minutes.

Protocol B: Hydrophilic Esters (Prednisolone Sodium Phosphate)

Target: Polar salts and free base degradation products.

Reagents:

Mobile Phase Preparation: Prepare a mixture of n-Butanol : Glacial Acetic Acid : Water (60 : 20 : 20 v/v/v) .[5] Note: This is a classic "BAW" system. The acetic acid suppresses the ionization of residual silanols, reducing tailing for ionic species.

Step-by-Step Workflow:

-

Chamber Saturation: Required (45 minutes). This viscous mobile phase moves slowly; equilibrium is vital.

-

Sample Prep: Dissolve 10 mg of sample in Methanol (avoid chloroform as phosphate salts are insoluble).

-

Spotting: Apply 2-5 µL. Caution: Water-rich mobile phases can cause spot broadening; keep application zones small.

-

Development: Run time will be significantly longer than Protocol A (approx. 2-3 hours for 10 cm).

-

Drying: Warm air stream is required to remove the acetic acid and butanol.

Visualization & Detection Logic

We employ a "Triangulation Strategy" using three detection modes to confirm identity and purity.

| Detection Mode | Method | Mechanism | Selectivity |

| 1. UV Quenching | UV Light at 254 nm | The conjugated enone system (Ring A) absorbs UV. The F254 indicator glows green; the steroid appears as a dark spot. | Non-destructive. Detects all corticosteroids. |

| 2. Specific Chemical | Blue Tetrazolium (BT) Spray | Spray with 0.5% BT in methanol + NaOH. | Redox reaction with the C-17 α-ketol side chain. Yields Blue/Purple spots on white background. |

| 3. Universal Charring | Sulfuric Acid / Methanol (10%) | Spray and heat at 110°C for 5 mins. | Acid-catalyzed dehydration/oxidation. Yields brown/black spots (fluorescent under UV 366nm).[4] |

Data Summary: Expected Rf Values

| Compound | Protocol A (Chloroform/MeOH) | Protocol B (BAW 6:2:2) |

| Prednisolone Acetate | 0.45 ± 0.03 | 0.85 - 0.90 (Elutes near front) |

| Prednisolone (Free Base) | 0.20 ± 0.03 | 0.65 ± 0.05 |

| Prednisolone Na Phosphate | 0.00 (Stays at origin) | 0.40 ± 0.04 |

| Hydrocortisone (Impurity) | 0.15 ± 0.03 | 0.60 ± 0.05 |

Note: Rf values are relative and dependent on humidity and temperature. Always run a concurrent standard.

Visualization of Workflows

Figure 1: Method Selection Logic

This decision tree guides the analyst to the correct mobile phase based on the ester type.

Caption: Decision matrix for selecting the appropriate mobile phase based on Prednisolone ester polarity.

Figure 2: The "Triangulation" Detection Workflow

A sequential detection process to maximize data extraction from a single plate.

Caption: Sequential detection workflow allowing non-destructive viewing followed by specific chemical confirmation.

Troubleshooting & System Suitability

Common Failure Modes

-

Tailing Spots in Protocol B:

-

Cause: Interaction between the phosphate group and silica metals/silanols.

-

Fix: Ensure Glacial Acetic Acid is fresh. Pre-wash the plate with Methanol if using lower quality silica.

-

-

"Smiling" Solvent Front:

-

Cause: Uneven saturation in the chamber (Edge Effect).

-

Fix: Use filter paper liners (wicking) and allow full 30-45 min saturation time.

-

-

Secondary Spots (Ghosting):

-

Cause: Decomposition of Prednisolone Acetate in Methanol if left overnight.

-

Fix: Prepare samples immediately before spotting. Esters can hydrolyze back to the free base in solution.

-

System Suitability Criteria (Self-Validation)

For a valid run, the following must be observed:

-

Resolution (Rs): The separation between Prednisolone (Free Base) and the Ester must be clear (ΔRf > 0.15).

-

Spot Shape: Symmetry factor should be between 0.8 and 1.2 (no excessive tailing).

-

Detection: The Limit of Detection (LOD) under UV 254nm should be visible at 0.5 µg loading.

References

-

United States Pharmacopeia (USP). Prednisolone Acetate: Identification and Chromatographic Purity. USP-NF. (Standard reference for Chloroform/Methanol systems).

-

British Pharmacopoeia (BP). Prednisolone Sodium Phosphate: Identification by TLC. (Reference for Butanol/Acetic Acid/Water systems).

-

Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Source for general steroid visualization reagents like Blue Tetrazolium).

-

Hahn-Deinstrop, E. (2007). Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Wiley-VCH. (Source for chamber saturation and edge effect troubleshooting).

-

PubChem Database. Prednisolone Acetate (CID 10989) and Prednisolone Phosphate (CID 11443). (Chemical structure and polarity data).

Sources

- 1. trungtamthuoc.com [trungtamthuoc.com]

- 2. trungtamthuoc.com [trungtamthuoc.com]

- 3. researchgate.net [researchgate.net]

- 4. Visualizing agents for PC and TLC. [dhanlaldelloyd.tripod.com]

- 5. drugfuture.com [drugfuture.com]

- 6. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Prednisolone 17-(Ethyl Carbonate) 21-Acetate

Introduction

Welcome to the technical support guide for Prednisolone 17-(Ethyl Carbonate) 21-Acetate. This document is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. Prednisolone 17-(Ethyl Carbonate) 21-Acetate is a corticosteroid diester, often encountered as a related substance or impurity in the synthesis of other corticosteroids like Prednicarbate.[1][] Understanding its stability and degradation profile is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.

This guide provides in-depth, experience-driven answers to common questions, troubleshooting for analytical challenges, and validated protocols to help you navigate your experiments with confidence.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the fundamental questions researchers have about the stability and handling of Prednisolone 17-(Ethyl Carbonate) 21-Acetate.

Q1: What are the primary chemical liabilities of Prednisolone 17-(Ethyl Carbonate) 21-Acetate?

A1: The molecule's structure contains two ester functional groups: an ethyl carbonate at the C17 position and an acetate at the C21 position. These ester linkages are the most significant chemical liabilities and are susceptible to hydrolysis.[3] Based on the established chemistry of corticosteroids, the primary degradation pathway is the cleavage of these ester bonds, particularly under non-neutral pH conditions (both acidic and alkaline).[3][4] Additionally, like other corticosteroids, the steroid nucleus and dihydroxyacetone side chain can be susceptible to oxidation and photodegradation.[3]

Q2: What are the expected major degradation products?

A2: The degradation proceeds via a stepwise hydrolysis of the two ester groups. The expected degradation products are:

-

Prednisolone 21-Acetate: Formed by the hydrolysis of the 17-ethyl carbonate group.

-

Prednisolone 17-(Ethyl Carbonate): Formed by the hydrolysis of the 21-acetate group.[5]

-

Prednisolone: The final hydrolysis product, formed when both ester groups are cleaved.[5]

The relative amounts of these intermediates will depend on the specific conditions (pH, temperature) and the relative lability of the two ester groups.

Q3: Why is it critical to develop a "stability-indicating" analytical method for this compound?

A3: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[6] For regulatory purposes (following ICH guidelines), it is mandatory to demonstrate that your analytical method can separate the parent compound from all potential degradants.[7] This ensures that the measured potency of the drug is real and not falsely inflated by co-eluting species, and it allows for the accurate monitoring of impurity levels over the shelf-life of a product.

Section 2: Troubleshooting Guide for Analytical Experiments

This section is formatted to address specific issues you might encounter during the HPLC analysis of Prednisolone 17-(Ethyl Carbonate) 21-Acetate and its degradants.

Issue 1: "My chromatogram shows several unexpected peaks after sample preparation. How can I confirm if they are degradation products?"

Root Cause & Solution: Unexpected peaks can arise from contamination, excipients, or actual degradation. The most robust method to identify degradation products is to perform a forced degradation study .[3][7] This involves intentionally stressing the drug substance under harsh conditions to generate the likely degradants. By comparing the chromatograms of the stressed samples to a control (unstressed) sample, you can identify the peaks corresponding to degradation products.

For a detailed methodology, see Protocol 1: Forced Degradation Study Workflow.

Issue 2: "I am struggling to achieve baseline separation between the parent peak and Prednisolone or Prednisolone 21-Acetate."

Root Cause & Solution: This is a common challenge due to the structural similarity of these compounds.[8][9] Poor resolution can compromise accurate quantification.

Troubleshooting Steps:

-

Mobile Phase Optimization:

-

Organic Modifier: Adjust the ratio of acetonitrile/methanol to water. Sometimes, a small percentage of a third solvent, like tetrahydrofuran, can significantly alter selectivity for steroids.[10][11]

-

pH Adjustment: While steroids are neutral, subtle pH changes can affect the ionization of silanol groups on the column, altering retention and peak shape. Ensure the mobile phase pH is stable.

-

-

Column Selection:

-

A standard C18 column may not provide sufficient retention or selectivity for these polar compounds.[12]

-

Consider using a polar-endcapped C18 column (often labeled "AQ") . These columns are designed to provide enhanced retention for polar analytes under highly aqueous mobile phase conditions and can improve resolution.[12]

-

-

Gradient Elution: If isocratic elution fails, a shallow gradient program can often provide the necessary resolving power to separate closely eluting peaks.[8]

-

Temperature: Adjusting the column temperature (e.g., between 30-45 °C) can influence viscosity and mass transfer, which may improve separation efficiency.[3][11]

Issue 3: "My peaks are tailing, making integration difficult and inaccurate."

Root Cause & Solution: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues outside the column.[13]

Troubleshooting Steps:

-

Check for Column Contamination: Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol, then back) to remove strongly retained contaminants.

-

Assess Sample Overload: Inject a dilution of your sample. If the peak shape improves, you may be overloading the column.[13]

-

Mobile Phase pH: Unwanted interactions with free silanol groups on the silica packing are a common cause of tailing for polar compounds. A slightly acidic mobile phase (e.g., with 0.1% formic acid) can suppress this effect.

-

Guard Column: If not already in use, a guard column can protect the analytical column from contaminants in the sample matrix that cause peak tailing.

Section 3: Key Protocols & Methodologies

These protocols provide a starting point for your experimental work. They should be adapted and validated for your specific equipment and sample matrix.

Protocol 1: Forced Degradation Study Workflow

This protocol is essential for identifying potential degradation products and validating a stability-indicating method, as mandated by ICH guidelines.[3]

1. Preparation of Stock Solution:

-

Prepare a stock solution of Prednisolone 17-(Ethyl Carbonate) 21-Acetate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions (Perform in parallel with a control sample protected from stress):

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a working concentration with the mobile phase.[3]

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4-8 hours (basic hydrolysis is often faster). Neutralize with 0.1 N HCl and dilute to a working concentration.[3][4]

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a working concentration.[14]

-

Thermal Degradation: Store a solid sample of the compound in an oven at 105°C for seven hours.[6] Also, store a solution of the compound at 60°C. Prepare samples for analysis by dissolving/diluting to a working concentration.

-

Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber to provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze against a control sample protected from light.[4]

3. Analysis:

-

Analyze all stressed samples, along with an unstressed control, using your HPLC method. Aim for 5-20% degradation of the main peak to ensure that significant degradation products are formed without being further degraded themselves.

Protocol 2: Example Stability-Indicating HPLC Method

This method serves as a robust starting point for separating Prednisolone 17-(Ethyl Carbonate) 21-Acetate from its primary hydrolytic degradants.

| Parameter | Recommended Setting | Rationale |

| HPLC System | Standard HPLC or UHPLC with UV/DAD Detector | DAD (Diode Array Detector) is preferred as it allows for peak purity analysis. |

| Column | Phenomenex Gemini C18 (150 mm x 4.6 mm, 3 µm) or equivalent polar-endcapped C18 column.[8] | Provides good retention and selectivity for structurally similar steroids.[8][12] |

| Mobile Phase A | Water with 0.1% Formic Acid | The acid helps to control silanol interactions and improve peak shape. |

| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography of steroids.[15] |

| Gradient Program | Start at 30% B, ramp to 70% B over 20 minutes, hold for 5 minutes, return to initial conditions. | A gradient is often necessary to resolve the parent compound from the more polar degradants (like Prednisolone) and any less polar impurities.[8] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 40°C | Elevated temperature can improve efficiency and reduce backpressure.[11] |

| Detection | 254 nm[3][8] | Corticosteroids with a pregna-1,4-diene-3,one chromophore have a strong absorbance maximum around this wavelength.[16] |

| Injection Volume | 10 µL | Adjust as needed based on sample concentration and detector sensitivity. |

Section 4: Data Interpretation & Visualization

Visual aids are crucial for understanding complex chemical processes and analytical workflows.

Predicted Degradation Pathway

The following diagram illustrates the primary hydrolytic degradation pathway for Prednisolone 17-(Ethyl Carbonate) 21-Acetate. Hydrolysis can occur at either ester position, leading to two primary intermediates before complete hydrolysis to Prednisolone.

Caption: Predicted hydrolytic degradation pathway.

Summary of Forced Degradation Conditions

The table below summarizes the stress conditions from Protocol 1 and the expected outcomes, helping you to tentatively identify degradation peaks in your chromatograms.

| Stress Condition | Reagents/Parameters | Primary Degradation Mechanism | Expected Major Degradants |

| Acid Hydrolysis | 0.1 N HCl, 60°C[3] | Hydrolysis | Prednisolone 21-Acetate, Prednisolone 17-(Ethyl Carbonate), Prednisolone[4] |

| Alkaline Hydrolysis | 0.1 N NaOH, RT[3] | Hydrolysis | Prednisolone 21-Acetate, Prednisolone 17-(Ethyl Carbonate), Prednisolone[4] |

| Oxidation | 3% H₂O₂, RT[14] | Oxidation | Various oxidized species; potential for modification of the steroid nucleus or side chain.[3] |

| Thermal (Dry Heat) | 105°C[6] | Thermolysis | Degradation may be limited, but could include hydrolysis if moisture is present. |

| Photodegradation | Sunlight / UV Chamber[4] | Photolysis | A complex mixture of degradants is possible.[3] |

HPLC Troubleshooting Workflow

Use this flowchart to systematically diagnose and resolve common HPLC issues encountered during the analysis of corticosteroids.

Caption: A logical workflow for troubleshooting common HPLC issues.

References

- BenchChem. (n.d.). Preventing degradation of Methyl prednisolone-16alpha-carboxylate during storage.

- Ali, A., et al. (2018). Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations. [Source not explicitly stated, but content is from a scientific publication].

-

ResearchGate. (n.d.). Chemical stability of prednisone oral suspension and drug substance. Retrieved from

- European Pharmacopoeia 6.0. (2008). Prednisolone.

-

ResearchGate. (n.d.). Characterization of Prednisone Degradants via Forced Degradation Studies. Retrieved from

-

Li, M., et al. (2012). Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations. Journal of Pharmaceutical Sciences, 101(6), 2109-22. Retrieved from [Link]

-

Kovács, Z., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega. Retrieved from [Link]

- Aljabari, F. I. (n.d.). Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method.

-

PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

-

Al-Rimawi, F., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules. Retrieved from [Link]

-

PE Polska. (n.d.). Improved HPLC Separation of Steroids Using a Polar End Capped LC Column. Retrieved from [Link]

-

Algaradi, A. A. S. A., et al. (2016). Development and Validation of an RP-HPLC Method for Estimation of Prednisolone and its Degradation Products in Tablets. EC Pharmaceutical Science, 2(3), 312-324. Retrieved from [Link]

-

Kovács, Z., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega. Retrieved from [Link]

-

precisionFDA. (n.d.). PREDNISOLONE 21-ACETATE 17-ETHYLCARBONATE. Retrieved from [Link]

-

Kumar, V., et al. (2012). Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations. [Source not explicitly stated, but content is from a scientific publication]. Retrieved from [Link]

-

Parekh, A. S., & Joshi, S. (2016). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Prednisolone Acetate and Ofloxacin in it. Journal of Pharmaceutical Science and Bioscientific Research. Retrieved from [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugfuture.com [drugfuture.com]

- 6. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. ecronicon.net [ecronicon.net]

- 12. pepolska.pl [pepolska.pl]

- 13. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]

- 14. jpsbr.org [jpsbr.org]

- 15. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. amecj.com [amecj.com]

Troubleshooting retention time shifts for Prednicarbate impurities

A Scientist's Guide to Troubleshooting Retention Time Shifts in HPLC

Welcome to the technical support center for Prednicarbate analysis. As researchers and drug development professionals, we understand that reproducible and accurate data is paramount. Unstable retention times during the analysis of Prednicarbate and its impurities can compromise data integrity, leading to costly delays and questionable results. This guide is designed to be your first line of defense, providing field-proven insights and systematic protocols to diagnose and resolve these common chromatographic challenges.

Our approach moves beyond simple checklists. We will delve into the causality behind each issue, empowering you to not only fix the problem at hand but also to prevent its recurrence. This is a self-validating system of troubleshooting, grounded in the fundamental principles of liquid chromatography.

Part 1: Initial Diagnosis - Where Do I Start?

Retention time (RT) shifts are rarely random; they are symptoms of an underlying issue. The first step is to observe the nature of the shift, as this provides a crucial clue to the root cause.

Q1: All my peaks—Prednicarbate and its impurities—are shifting to earlier or later times together. What's the first thing I should check?

When all peaks in a chromatogram shift proportionally, the issue is almost always systemic or physical, affecting the entire chromatographic run.[1] The problem lies with a parameter that influences the overall speed of the mobile phase or the path length of the analytes.

Core Explanation:

The retention time (

Troubleshooting Protocol:

-

Verify Flow Rate: A change in flow rate is the most common culprit.[2][3][4]

-

Action: Use a calibrated flow meter to measure the eluent from the column outlet. Alternatively, collect the eluent in a 10 mL graduated cylinder for a set time (e.g., 10 minutes for a 1.0 mL/min flow rate) to verify the volume.[5]

-

If Incorrect: Check pump settings in the software. Investigate the pump for leaks (especially around seals and fittings), faulty check valves, or air bubbles in the solvent lines.[4][6][7] Thoroughly degas the mobile phase.[8]

-

-

Inspect for Leaks: A leak anywhere in the system before the column will reduce the flow rate through the column, causing retention times to increase.[4][6]

-

Action: Visually inspect all fittings from the pump to the detector. Look for salt deposits (from buffers) or drips. Tighten any loose fittings.

-

-

Check for Air Bubbles: Air bubbles can compress in the pump head, leading to an inconsistent and lower-than-set flow rate.[9]

-

Action: Purge the pump thoroughly. Ensure your mobile phase is properly degassed using an in-line degasser, sonication, or helium sparging.

-

-

Verify Column Temperature: Temperature affects mobile phase viscosity and, consequently, interaction kinetics. A lower temperature increases viscosity, leading to higher backpressure and potentially longer retention times. A higher temperature does the opposite.[3][4][8]

-

Action: Ensure the column oven is on and set to the correct temperature. Verify the actual temperature with an independent, calibrated thermometer if possible.

-

Sources

- 1. youtube.com [youtube.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. lctsbible.com [lctsbible.com]

- 5. support.waters.com [support.waters.com]

- 6. LC Troubleshooting—Retention Time Shift [discover.restek.com]

- 7. elementlabsolutions.com [elementlabsolutions.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Support Hub: Purification of Prednisolone 17-(Ethyl Carbonate) 21-Acetate

[1]

Introduction: The "Double-Ester" Dilemma

Welcome to the technical support center. If you are working with Prednisolone 17-(Ethyl Carbonate) 21-Acetate (hereafter referred to as P-17EC-21A ), you are likely encountering a specific set of challenges related to its asymmetric diester structure.

Unlike standard corticosteroids, P-17EC-21A contains two distinct hydrolysable groups:[1]

The Core Challenge: The C17-carbonate is sterically hindered but sensitive to nucleophilic attack, while the C21-acetate is chemically labile and prone to enzymatic or solvolytic hydrolysis.[1] Furthermore, this molecule is highly lipophilic, often leading to "oiling out" during crystallization rather than forming a discrete lattice.[1]

This guide addresses these issues using a Question-Answer (Q&A) format derived from real-world troubleshooting scenarios.

Module 1: Chromatographic Separation (HPLC & Flash)

Q1: I cannot resolve P-17EC-21A from its mono-ester precursor (Prednisolone 17-ethyl carbonate). They co-elute on my C18 column. What is happening?

Diagnosis:

This is a classic "Hydrophobic Masking" issue.[1] The 17-ethyl carbonate group dominates the hydrophobic interaction profile. Adding the small acetyl group at C21 increases lipophilicity only marginally, leading to poor selectivity (

The Fix: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) Stationary Phase. [1]

-

Mechanism: The steroid backbone possesses a conjugated enone system (Ring A).[1] Phenyl-based columns utilize

interactions with the steroid skeleton.[1] The acetylation at C21 alters the electron density and conformation slightly, providing a secondary separation mechanism beyond simple hydrophobicity.[1]

Recommended Protocol (Analytical & Prep):

| Parameter | Standard C18 (Problematic) | Recommended Phenyl-Hexyl |

| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl (High Coverage) |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.05% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile | Methanol (Promotes |

| Gradient | 50-90% B | 40-75% B (Lower elution strength needed) |

| Temperature | 25°C | 35-40°C (Improves mass transfer) |

Critical Note: Use TFA only if you are not using Mass Spectrometry (MS).[1] For MS, stick to Formic Acid but lower the gradient slope to 0.5% per minute to maximize resolution.[1]

Q2: My peak shape is tailing significantly. Is this column fouling?

Diagnosis:

Likely not fouling.[1] It is usually silanol interaction .[1] The 11

The Fix:

Module 2: Chemical Stability & Workup

Q3: During workup, I see a new impurity appearing at RRT 0.85. Is this the 21-OH hydrolysis product?

Diagnosis: Yes. The C21-acetate is the "weak link." However, you must also rule out the C17-carbonate hydrolysis .[1]

-

Impurity A: Prednisolone 17-ethyl carbonate (Loss of C21-acetate).[1] Most Common.

-

Impurity B: Prednisolone 21-acetate (Loss of C17-carbonate).[1] Rare in acid, common in base.[1]

The Stability Matrix:

| Condition | C17-Carbonate Stability | C21-Acetate Stability | Resulting Product |

| Acidic (pH < 3) | High | Moderate | Slow degradation to P-17EC |

| Neutral (pH 6-7) | High | Moderate | Stable |

| Basic (pH > 8) | Low | Very Low | Rapid Saponification (Total Hydrolysis) |

Visualization: Degradation Pathways The following diagram illustrates the critical degradation nodes you must avoid.

Caption: Degradation logic. Note that basic conditions (pH > 8) trigger rapid failure of both ester linkages.[1]

Q4: How do I remove the acetic acid byproduct without inducing hydrolysis?

The Fix: A Neutral Wash Strategy.

Do not use Sodium Bicarbonate (

-

Solvent: Dissolve crude in Ethyl Acetate (EtOAc).

-

Wash: Use 0.5 M Phosphate Buffer (pH 6.5) . This provides enough buffering capacity to neutralize residual acetic acid without exposing the diester to alkaline conditions.

-

Drying: Dry over

immediately. Do not let the solution sit wet.[1]

Module 3: Crystallization & Isolation

Q5: The product comes out as a sticky oil/gum instead of crystals. How do I fix this?

Diagnosis: P-17EC-21A is a "greasy" diester.[1] In solvents like Methanol or Ethanol, it holds onto solvent molecules, preventing lattice formation.[1]

The Fix: The "Cloud Point" Titration Method. You need a solvent system that solubilizes the impurities but forces the diester out slowly.

Protocol:

-

Dissolution: Dissolve the oil in a minimum volume of Acetone (Acetone is better than alcohols as it does not participate in H-bonding as a donor).[1]

-

Temperature: Warm to 40°C.

-

Anti-solvent: Slowly add n-Heptane dropwise.[1]

-

Seeding: When the solution turns slightly turbid (cloud point), stop. Add a seed crystal of pure P-17EC-21A.[1]

-

Cooling: Cool very slowly (5°C per hour) to 0°C. Rapid cooling traps impurities and causes oiling.[1]

Solubility Data Table:

| Solvent | Solubility (25°C) | Role in Purification |

| Dichloromethane | > 100 mg/mL | Good for extraction, bad for crystallization (too soluble).[1] |

| Methanol | ~ 50 mg/mL | Risk of solvolysis/transesterification over time. |

| Acetone | ~ 80 mg/mL | Ideal Primary Solvent. |

| Water | < 0.01 mg/mL | Strong anti-solvent (causes oiling).[1] |

| n-Heptane | < 1 mg/mL | Ideal Anti-Solvent. |

Module 4: Structural Verification

Q6: How do I prove I have the 17-Ethyl Carbonate 21-Acetate and not the 17-Acetate 21-Ethyl Carbonate?

Diagnosis: Regio-isomers are a valid concern during synthesis if reagents were mixed.

The Fix: HMBC NMR Spectroscopy. You must look for long-range couplings (Heteronuclear Multiple Bond Correlation).[1]

-

Check C17: Look for a correlation between the C17 proton (or C17 carbon) and the Carbonate Carbonyl (

).[1] The Carbonate carbonyl will have a distinct shift (~154-155 ppm) compared to an ester carbonyl (~170 ppm).[1] -

Check C21: Look for correlation between C21 protons (

) and the Acetate Carbonyl (~170 ppm).[1]

Summary Workflow

The following decision tree summarizes the purification logic.

Caption: Integrated Purification Workflow. Note the divergence based on crude purity.

References

-

Gausepohl, H., et al. (1988).[1] Process for the preparation of prednisolone-17-ethyl carbonate.[1][2][3][4][5] European Patent EP0266719A1.[1] Link

- Grounding: Establishes the synthesis and stability profiles of the 17-ethyl carbonate intermedi

-

Sielc Technologies. (2024).[1] Separation of Prednicarbate on Newcrom R1 HPLC column.[6]Link

- Grounding: Provides baseline chromatographic conditions for Prednisolone diesters.

-

Anderson, B.D., et al. (1982).[1] Relative affinity of 17 alpha- and/or 21-esters and 17 alpha, 21-diesters of cortisol.[1][7] Journal of Medicinal Chemistry.[7] Link

- Grounding: Validates the lipophilicity changes and receptor affinity differences between mono- and diesters.

-

Veeprho. (2024).[1] Prednicarbate Impurities and Related Compounds.[5][6][8][9][10]Link

- Grounding: Identifies common degradation products (Impurity A/B)

Sources

- 1. PubChemLite - Prednisolone 17-ethyl carbonate (C24H32O7) [pubchemlite.lcsb.uni.lu]

- 2. IE872986L - Process for preparing prednisolone 17-ethyl-carbonate by¹rearrangement of prednisolene 21-ethylcarbonate - Google Patents [patents.google.com]

- 3. DE3637806A1 - METHOD FOR PRODUCING PREDNISOLON-17-ETHYLCARBONATE BY TRANSFERRING PREDNISOLON-21-ETHYLCARBONATE - Google Patents [patents.google.com]

- 4. EP0266719A1 - Process for the preparation of prednisolone-17-ethyl carbonate by transposition of prednisolone-21-ethyl carbonate - Google Patents [patents.google.com]

- 5. prednisolone 17-ethylcarbonate synthesis - chemicalbook [chemicalbook.com]

- 6. Separation of Prednicarbate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Relative affinity of 17 alpha- and/or 21-esters and 17 alpha, 21-diesters of cortisol for a glucocorticoid receptor from rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. veeprho.com [veeprho.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmaffiliates.com [pharmaffiliates.com]

Validation & Comparative

Prednisolone 17-(Ethyl Carbonate) 21-Acetate: USP vs. EP Standards Guide

[1]

Executive Summary & Identity

Prednisolone 17-(Ethyl Carbonate) 21-Acetate (CAS: 671225-23-3) is a critical mixed-ester impurity associated with the corticosteroid Prednicarbate .[1] Its presence indicates specific synthetic side reactions or raw material contamination (specifically involving Prednisolone 21-acetate).[1]

The regulatory landscape for this compound reveals a significant divergence:

-

EP Standard: Explicitly classified as Impurity E in the Prednicarbate monograph.[1] It has a specific Reference Standard (RS) and defined acceptance criteria.[1][2][3][4][5][6]

-

USP Standard: Currently not specified as a distinct Related Compound (RC) with its own RS in the Prednicarbate monograph (which lists RC A, B, and C).[1] It is typically controlled under the "Any Other Individual Impurity" limit, creating a potential compliance blind spot for manufacturers targeting dual-market release.[1]

Chemical Profile

| Feature | Specification |

| Chemical Name | 11β-hydroxy-3,20-dioxopregna-1,4-diene-17,21-diyl 21-acetate 17-ethylcarbonate |

| Molecular Formula | C₂₆H₃₄O₈ |

| Molecular Weight | 474.54 g/mol |

| Role | Process Impurity (EP Impurity E); Structural Analog |

| Key Distinction | Differs from Prednicarbate (21-propionate) by a single methylene group in the 21-ester chain.[1][7][8] |

Regulatory Comparison: USP vs. EP

The following table contrasts the acceptance criteria and control strategies for this specific impurity.

| Parameter | European Pharmacopoeia (EP) | United States Pharmacopeia (USP) |